molecular formula C9H8N2S2 B1430803 Ceftaroline Fosamil Impurity 17 CAS No. 1427207-46-2

Ceftaroline Fosamil Impurity 17

Cat. No. B1430803
M. Wt: 208.3 g/mol
InChI Key: KLYZRPWWEZXDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ceftaroline Fosamil, also known as Teflaro and Zinforo, is a cephalosporin antibacterial drug . It is used to treat acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP) . It is a prodrug of ceftaroline and is active against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .


Synthesis Analysis

Ceftaroline fosamil is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . The hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .


Molecular Structure Analysis

The molecular structure of Ceftaroline Fosamil is complex, with a molar mass of 684.67 g·mol −1 . The chemical formula is C22H21N8O8PS4 .


Chemical Reactions Analysis

Ceftaroline fosamil is a prodrug that is rapidly converted to its active form, ceftaroline, in plasma . This dose-linear drug has been found to be pharmacodynamically best correlated with the percentage of time that free drug concentrations remain above the minimum inhibitory concentration .


Physical And Chemical Properties Analysis

Ceftaroline Fosamil is a potent antibacterial. It inhibits a wide range of bacteria, especially methicillin-resistant Staphylococcus aureus (MRSA) and Penicillin-resistant S. pneumoniae (PRSP) . The present study also includes physiochemical properties and pharmacokinetic properties of Ceftaroline Fosamil .

Scientific Research Applications

  • Specific Scientific Field : Medical and Health Sciences - Pharmacology and Pharmaceutical Sciences .
  • Summary of the Application : Ceftaroline Fosamil is used for the treatment of adults with acute bacterial skin and soft tissue infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA). It is also approved for the treatment of adults with community-acquired bacterial pneumonia .
  • Methods of Application or Experimental Procedures : Ceftaroline Fosamil is administered intravenously. The specific dosage and duration of treatment depend on the type and severity of the infection .
  • Results or Outcomes Obtained : Ceftaroline Fosamil has shown effectiveness in treating infections caused by many resistant Gram-positive and common Gram-negative organisms. It has a favorable tolerability profile .
  • Treatment of Diabetic Foot Infections

    • Field : Medical and Health Sciences - Endocrinology .
    • Application Summary : Ceftaroline Fosamil can be used off-label for the treatment of diabetic foot infections, which are often caused by a mix of both Gram-positive and Gram-negative bacteria .
    • Methods of Application : The drug is administered intravenously .
    • Results : The drug has shown effectiveness in treating infections caused by ceftaroline-susceptible organisms, including those causing diabetic foot infections .
  • Treatment of Surgical Site Infections

    • Field : Medical and Health Sciences - Surgery .
    • Application Summary : Ceftaroline Fosamil can be used off-label for the treatment of surgical site infections, which can be caused by a variety of bacteria .
    • Methods of Application : The drug is administered intravenously .
    • Results : The drug has shown effectiveness in treating infections caused by ceftaroline-susceptible organisms, including those causing surgical site infections .
  • Treatment of Intra-abdominal Infections

    • Field : Medical and Health Sciences - Gastroenterology .
    • Application Summary : Ceftaroline Fosamil can be used off-label for the treatment of intra-abdominal infections, which can be caused by a variety of bacteria .
    • Methods of Application : The drug is administered intravenously .
    • Results : The drug has shown effectiveness in treating infections caused by ceftaroline-susceptible organisms, including those causing intra-abdominal infections .

Future Directions

Ceftaroline fosamil has an established clinical profile for treatment of community-acquired pneumonia . While relatively few real-world outcomes studies are available, the available data suggest that ceftaroline fosamil is a possible alternative to linezolid and vancomycin for MRSA pneumonia . The analysis calls to mind consideration of dose increases when prolonging the infusion duration in the case of low bacterial susceptibility .

properties

IUPAC Name

4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazole-2-thiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S2/c1-11-4-2-7(3-5-11)8-6-13-9(12)10-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLYZRPWWEZXDGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C2=CSC(=N2)[S-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftaroline Fosamil Impurity 17

CAS RN

1427207-46-2
Record name [4-(N-Methylpyridium-4-yl)-1,3-thiazol-2-yl]thiolate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ceftaroline Fosamil Impurity 17
Reactant of Route 2
Ceftaroline Fosamil Impurity 17
Reactant of Route 3
Ceftaroline Fosamil Impurity 17
Reactant of Route 4
Ceftaroline Fosamil Impurity 17
Reactant of Route 5
Ceftaroline Fosamil Impurity 17
Reactant of Route 6
Reactant of Route 6
Ceftaroline Fosamil Impurity 17

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.